NIP-O-succinimide
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Overview
Description
1-((4-hydroxy-5-iodo-3-nitrophenyl)acetoxy)pyrrolidine-2,5-dione is the ester formed between N-hydroxysuccinimide and (4-hydroxy-5-iodo-3-nitrophenyl)acetic acid. It is a N-hydroxysuccinimide ester and a member of 2-nitrophenols. It contains a (4-hydroxy-3-iodo-5-nitrophenyl)acetyl group. It derives from a (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid.
Scientific Research Applications
Biological Activities of Succinimide Derivatives : Succinimides, including NIP-O-succinimide derivatives, show diverse therapeutic applications in pharmacological practices. They have been used as anticonvulsants, anti-inflammatory, antitumor, and antimicrobial agents. Additionally, they function as 5-HT receptor ligands and enzyme inhibitors (Zhao et al., 2020).
T Cell Responses to Nitrophenyl Acetyl : Research has shown that NIP-O-succinimide, among other derivatives, can elicit specific T cell responses. This is significant in understanding immune system reactions and could have implications in immunological research and therapy (Sunday et al., 1980).
Inhibition of Phosphodiesterase Enzymes : NIP-O-succinimide derivatives have been studied for their effect on the activity of cyclic guanosine monophosphate (cGMP) phosphodiesterases. This is important in the field of medicinal chemistry, especially for the development of drugs targeting cardiovascular diseases and erectile dysfunction (Tat’yanenko et al., 2020).
Applications in Organic Synthesis and Catalysis : Succinimide derivatives, including NIP-O-succinimide, are used as catalysts in various organic reactions. This has implications for synthetic chemistry, particularly in the development of new synthetic methodologies and catalysts (Abedini et al., 2022).
Anticonvulsant Activity and Neurotoxicity Prediction : Succinimides are important in antiepileptic drug research. Studies focusing on the multitasking quantitative structure-activity relationships (QSAR) modeling of succinimide derivatives, including NIP-O-succinimide, aid in predicting their anticonvulsant activity and neurotoxicity, which is crucial for drug development (Antanasijević et al., 2017).
properties
Product Name |
NIP-O-succinimide |
---|---|
Molecular Formula |
C12H9IN2O7 |
Molecular Weight |
420.11 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-iodo-5-nitrophenyl)acetate |
InChI |
InChI=1S/C12H9IN2O7/c13-7-3-6(4-8(12(7)19)15(20)21)5-11(18)22-14-9(16)1-2-10(14)17/h3-4,19H,1-2,5H2 |
InChI Key |
ZGRJDGSLCNYUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C(=C2)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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